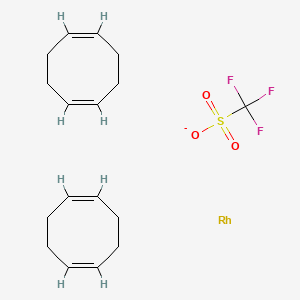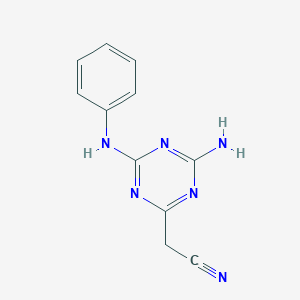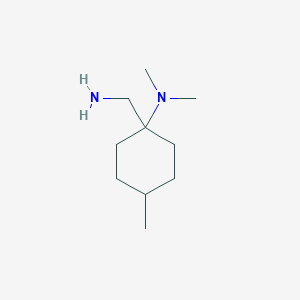
Bis(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate
Vue d'ensemble
Description
Bis(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate, commonly referred to as Rh(CF3SO3)2, is a organometallic compound that is widely used in a variety of scientific research applications. This compound is a key component in the synthesis of a variety of organometallic compounds, as well as in the catalytic conversion of organic molecules. Rh(CF3SO3)2 has also been used in biochemical and physiological studies, as well as in the study of the mechanism of action of certain drugs.
Applications De Recherche Scientifique
Catalytic Activity
Bis(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate has been utilized in various catalytic processes. It is a component in cationic rhodium(I) complexes, which have been synthesized and demonstrated to be effective in acetophenone hydrosilylation and dimethyl itaconate hydrogenation (Cadierno et al., 2010). Additionally, it plays a crucial role in the decarbonylative direct ortho-olefination of 6-arylpurines with vinyl carboxylic acids, displaying high yields and excellent regio- and stereoselectivities (Xu et al., 2016).
Synthesis and Reactivity
In the synthesis of various complexes, this compound has been employed. For example, it has been used in the preparation of cationic complexes containing a bis(sulfoximine) ligand, which exhibit interesting structural and reactivity properties (Shainyan et al., 2001). It is also involved in the synthesis of dichalcogenide dication salts from medium-sized cyclic bis-sulfide and bis-selenides (Fujihara et al., 1993).
Applications in Polymerization
This compound has applications in polymer chemistry. It has been used as a catalyst for polymerization of 1,5-hexadiyne, leading to polymers with unique properties such as high conjugation and resistance to oxidation (Cataldo, 1993).
Role in Hydrogenation
This compound has been employed in hydrogenation reactions. For instance, it has been used as a catalyst for hydrogenation of α-acetamidocinnamic and itaconic acids, demonstrating its utility in various organic transformations (Shainyan et al., 2001).
Mécanisme D'action
Target of Action
Bis(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate, also known as Bis(1,5-cyclooctadiene)rhodium(I) triflate, is a platinum group metal complex . It is primarily used as a catalyst in organic synthesis . The primary targets of this compound are organic compounds, polymers, and hybrid materials .
Mode of Action
As a catalyst, this compound facilitates various chemical reactions. For instance, it has been reported to catalyze the hydrogenation of alkynes and the asymmetric synthesis . It interacts with its targets by accelerating the rate of chemical reactions without being consumed in the process .
Biochemical Pathways
The exact biochemical pathways affected by this compound are dependent on the specific reactions it catalyzes. For example, in the hydrogenation of alkynes, it aids in the addition of hydrogen across the carbon-carbon triple bond, resulting in the formation of alkanes .
Pharmacokinetics
Like other catalysts, it is expected to remain unchanged during the reaction and can be recovered afterwards .
Result of Action
The molecular and cellular effects of this compound’s action are the formation of new compounds through the catalysis of chemical reactions . The specific products depend on the reactants and the type of reaction.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It is sensitive to air and water, and should be stored and handled under an inert atmosphere . The reaction conditions, such as temperature and
Propriétés
IUPAC Name |
cycloocta-1,5-diene;rhodium;trifluoromethanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H12.CHF3O3S.Rh/c2*1-2-4-6-8-7-5-3-1;2-1(3,4)8(5,6)7;/h2*1-2,7-8H,3-6H2;(H,5,6,7);/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUTUHLLWFPRWMT-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC=C1.C1CC=CCCC=C1.C(F)(F)(F)S(=O)(=O)[O-].[Rh] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24F3O3RhS- | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
99326-34-8 | |
| Record name | Bis(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Bis(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate in organic synthesis, and how does its structure influence its catalytic activity?
A1: this compound, often abbreviated as [Rh(COD)2]OTf, serves as a versatile catalyst in organic synthesis, particularly in C-H activation reactions. [, ] Its structure plays a crucial role in its catalytic activity:
Q2: How does this compound compare to other rhodium catalysts in terms of its activity and selectivity in amine borane dehydrocoupling?
A2: Research suggests that [Rh(COD)2]OTf, alongside other rhodium precursors, leads to the formation of catalytically active Rh(4-6) clusters during amine borane dehydrocoupling. [] While the exact nature of the active species is still under investigation, the study emphasizes the importance of operando XAFS studies in differentiating between homogeneous and heterogeneous catalytic systems.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[(4-Bromobenzyl)oxy]-5-chlorobenzoic acid](/img/structure/B1277079.png)
![4-[(4-Bromobenzyl)oxy]benzoic acid](/img/structure/B1277081.png)
![5-Bromo-2-[(2-chlorobenzyl)oxy]benzoic acid](/img/structure/B1277083.png)
![5-Chloro-2-[(2,4-dichlorobenzyl)oxy]benzoic acid](/img/structure/B1277084.png)


![{[(Benzylamino)carbonyl]amino}acetic acid](/img/structure/B1277104.png)



